molecular formula C8H15NO B039382 (1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol CAS No. 123719-60-8

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol

Cat. No.: B039382
CAS No.: 123719-60-8
M. Wt: 141.21 g/mol
InChI Key: LZKOLMJUTKEOTE-SFYZADRCSA-N
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Description

(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative characterized by an amino group at the C2 position and an ethenyl (vinyl) substituent at C1. The compound’s rigid cyclohexane backbone, combined with polar functional groups (hydroxyl and amino), confers moderate solubility in polar solvents and distinct hydrogen-bonding capabilities.

Properties

CAS No.

123719-60-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1R,2R)-2-amino-1-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8+/m1/s1

InChI Key

LZKOLMJUTKEOTE-SFYZADRCSA-N

SMILES

C=CC1(CCCCC1N)O

Isomeric SMILES

C=C[C@@]1(CCCC[C@H]1N)O

Canonical SMILES

C=CC1(CCCCC1N)O

Synonyms

Cyclohexanol,2-amino-1-ethenyl-,cis-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

The compound belongs to a broader class of amino-substituted cyclohexanols. Below, we compare its structural, physicochemical, and functional attributes with analogous compounds.

Structural and Stereochemical Comparisons
Compound Name Substituents (C1, C2) Stereochemistry Key Functional Groups Reference
(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol Ethenyl, amino (1R,2R) –OH, –NH2, vinyl Target
(1R,2R)-2-(Cyclopropyl-amino)cyclohexan-1-ol Cyclopropyl-amino (1R,2R) –OH, –NH–cyclopropyl
(1R,2R)-Tramadol 3-Methoxyphenyl, dimethylaminomethyl (1R,2R) –OH, –N(CH3)2, aryl
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol Benzyl(methyl)amino (1R,2R) –OH, –N(CH3)Bn
(1R,2R)-5-Amino-2-methylcyclohexan-1-ol Methyl, amino (1R,2R,5R) –OH, –NH2, –CH3

Key Observations :

  • This affects electron density and steric hindrance at C1.
  • Stereochemical Impact : All listed compounds share the (1R,2R) configuration, which is often critical for biological activity (e.g., tramadol’s µ-opioid receptor affinity ).
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
This compound C8H15NO 141.21 ~1.2* 2 (–OH, –NH2) ~40 Estimated
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol C14H21NO 219.32 1.96 1 (–OH) 18.11
Tramadol (1R,2R)-isomer C16H25NO2 263.38 2.55 2 (–OH, –NH–) 36.48
(1R,2R,5R)-5-Amino-2-methylcyclohexan-1-ol C7H15NO·HCl 181.66 (HCl salt) N/A 2 (–OH, –NH3+) ~50

Notes:

  • logP Trends : The target compound’s logP (~1.2, estimated) is lower than tramadol’s (2.55) due to the absence of lipophilic aryl groups.
  • Hydrogen Bonding: The ethenyl compound’s dual H-bond donors (–OH and –NH2) enhance solubility compared to mono-donor analogs like .

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